![molecular formula C17H25BrN2O2S2 B2806455 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034469-49-1](/img/structure/B2806455.png)
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a tetrahydrothiopyran ring, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the reaction of a suitable thiol with an alkene under acidic conditions.
Synthesis of the piperidine ring: This can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Attachment of the benzenesulfonamide group: This step involves the reaction of the piperidine derivative with benzenesulfonyl chloride in the presence of a base.
Bromination: The final step involves the bromination of the aromatic ring using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can form interactions with proteins and enzymes, potentially inhibiting their activity . The piperidine and tetrahydrothiopyran rings can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidine
- 2-(4-bromophenoxy)tetrahydropyran
- Tetrahydro-4H-thiopyran-4-one
Uniqueness
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of the bromine atom, sulfonamide group, and the two heterocyclic rings makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2S2/c18-15-1-3-17(4-2-15)24(21,22)19-13-14-5-9-20(10-6-14)16-7-11-23-12-8-16/h1-4,14,16,19H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKCCRLCKMYZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Br)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.